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Abstract
(rac)-TBAJ-5307 is a potent diarylquinoline-based antimicrobial agent with significant activity

against a range of nontuberculous mycobacteria (NTM). This technical guide delineates the

molecular target of (rac)-TBAJ-5307, its mechanism of action, and the experimental

methodologies used to elucidate its function. The active enantiomer, (-)-TBAJ-5307, specifically

targets the F-ATP synthase, a critical enzyme in mycobacterial energy metabolism. By

inhibiting this enzyme, TBAJ-5307 disrupts the cellular energy supply, leading to potent

antimicrobial effects. This document provides a comprehensive overview of the quantitative

data, experimental protocols, and relevant biological pathways associated with TBAJ-5307,

intended to serve as a valuable resource for researchers in the field of antimicrobial drug

development.

Molecular Target Identification
The primary molecular target of the active enantiomer, (-)-TBAJ-5307, is the F1FO-ATP

synthase in nontuberculous mycobacteria (NTM).[1][2][3] Specifically, TBAJ-5307 binds to the

F_O_ domain of the ATP synthase.[1][2] This enzyme is a crucial component of the oxidative

phosphorylation pathway, responsible for the synthesis of adenosine triphosphate (ATP), the

primary energy currency of the cell.
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The F1FO-ATP synthase is a multi-subunit complex. The FO domain is embedded in the cell

membrane and functions as a proton channel, while the F1 domain, located in the cytoplasm,

catalyzes the synthesis of ATP. The flow of protons through the FO domain drives the rotation

of a central stalk, which in turn induces conformational changes in the F1 domain, leading to

ATP production.

TBAJ-5307 acts by obstructing the rotation of the c-ring within the FO domain, thereby

preventing proton translocation across the membrane. This inhibition of the proton motive force

effectively halts ATP synthesis, leading to a rapid depletion of intracellular ATP levels. The

levorotatory enantiomer, (-)-TBAJ-5307, is the biologically active form of the racemic mixture.

Quantitative Data Presentation
The potency of TBAJ-5307 has been quantified through various in vitro assays. The following

tables summarize the key quantitative data, including Minimum Inhibitory Concentration (MIC)

and 50% inhibitory concentration (IC50) values against different NTM species and in different

experimental systems.

Table 1: Minimum Inhibitory Concentration (MIC50) of TBAJ-5307 and Comparator Compounds

against various Nontuberculous Mycobacteria (NTM) strains.
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NTM Strain TBAJ-5307 (nM)
Bedaquiline (BDQ)
(nM)

TBAJ-876 (nM)

M. abscessus subsp.

abscessus (S variant)
4.5 ± 0.9 53 ± 8.2 22 ± 2.9

M. abscessus subsp.

abscessus (R variant)
6 ± 1.2 74 ± 4 63 ± 3.8

M. abscessus clinical

isolate (Bamboo)
16 ± 1.3 - -

M. bolletii 2.7 ± 0.9 - -

M. massiliense 5.2 ± 1.5 - -

M. massiliense clinical

isolate 1
36.1 ± 4.2 - -

M. massiliense clinical

isolate 2
21.4 ± 1.8 - -

M. avium 1.8 ± 0.2 184 ± 23 64 ± 4.8

Data presented as mean ± standard deviation. Data sourced from.

Table 2: 50% Inhibitory Concentration (IC50) of TBAJ-5307 for ATP Synthesis Inhibition.

Assay System IC50 (nM)

Whole-cell M. abscessus 7 ± 0.3

Inverted-membrane vesicles of M. abscessus 1.4 ± 0.5

Data presented as mean ± standard deviation. Data sourced from.

Experimental Protocols
This section details the methodologies employed in the characterization of (rac)-TBAJ-5307.
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Minimum Inhibitory Concentration (MIC) Determination
The MIC of TBAJ-5307 and comparator compounds against various NTM strains was

determined using a broth microdilution method.

Bacterial Strains and Culture Conditions: NTM strains were grown in Middlebrook 7H9 broth

supplemented with 10% oleic acid-albumin-dextrose-catalase (OADC) and 0.05% Tween 80.

Assay Procedure:

Two-fold serial dilutions of the test compounds were prepared in a 96-well microplate.

A standardized inoculum of the mycobacterial suspension was added to each well.

Plates were incubated at 37°C for a period appropriate for the growth rate of the specific

NTM strain (typically 3-7 days).

The MIC was defined as the lowest concentration of the compound that inhibited visible

growth of the mycobacteria. The MIC50, the concentration inhibiting 50% of growth, was

determined by measuring optical density at 600 nm.

In Vitro ATP Synthesis Assay
The inhibitory effect of TBAJ-5307 on ATP synthesis was measured in both whole

mycobacterial cells and inverted membrane vesicles (IMVs).

Whole-Cell ATP Measurement:

Mycobacterial cultures were treated with various concentrations of TBAJ-5307.

At specified time points, an aliquot of the culture was taken, and the cells were lysed.

The intracellular ATP concentration was quantified using a commercial bioluminescence-

based ATP assay kit.

ATP Synthesis in Inverted Membrane Vesicles (IMVs):
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IMVs were prepared from M. abscessus by mechanical disruption of the cells followed by

differential centrifugation.

The IMVs, which have the ATP synthase oriented with the F1 domain facing the external

medium, were incubated with ADP and inorganic phosphate in the presence of a

respiratory substrate (e.g., NADH).

The rate of ATP synthesis was measured using a luciferase-based assay in the presence

and absence of TBAJ-5307 to determine the IC50.

Macrophage Infection Model
The efficacy of TBAJ-5307 against intracellular mycobacteria was assessed using a THP-1

human monocytic leukemia cell line.

Cell Culture and Differentiation: THP-1 monocytes were cultured in RPMI-1640 medium

supplemented with fetal bovine serum. Differentiation into macrophage-like cells was

induced by treatment with phorbol 12-myristate 13-acetate (PMA).

Infection and Treatment:

Differentiated THP-1 macrophages were infected with M. abscessus at a defined

multiplicity of infection (MOI).

After phagocytosis, extracellular bacteria were removed by washing.

The infected cells were then treated with various concentrations of TBAJ-5307.

At different time points post-infection, the macrophages were lysed, and the number of

viable intracellular bacteria was determined by plating the lysate on agar plates and

counting the colony-forming units (CFUs).

Zebrafish Infection Model
An in vivo assessment of TBAJ-5307's efficacy was conducted using a zebrafish (Danio rerio)

embryo infection model.
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Infection Procedure: Zebrafish embryos at 30 hours post-fertilization were microinjected into

the caudal vein with a suspension of fluorescently labeled M. abscessus.

Drug Administration and Monitoring:

Infected embryos were transferred to a multi-well plate containing embryo medium.

TBAJ-5307 was added directly to the water at various concentrations (ranging from 50 to

2500 nM).

The treatment was refreshed daily for 4 days.

The bacterial burden and the formation of abscesses were monitored daily using

fluorescence microscopy. The survival of the embryos was also recorded.

Molecular Dynamics (MD) Simulations
Computational modeling was used to investigate the binding interaction between TBAJ-5307

and the F_O_ domain of the ATP synthase.

Model Building: A homology model of the M. abscessus F_O_ domain was constructed

based on the cryo-electron microscopy structure of the M. smegmatis F_O_ domain.

Simulation Protocol:

TBAJ-5307 was docked into the putative binding site on the F_O_ domain.

The protein-ligand complex was embedded in a lipid bilayer and solvated in a water box

with ions to mimic the physiological environment.

MD simulations were performed to observe the dynamic behavior of the complex over

time.

Binding free energy calculations were carried out to quantify the affinity of TBAJ-5307 for

its target.

Signaling Pathways and Biological Consequences
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The inhibition of F1FO-ATP synthase by TBAJ-5307 has profound consequences for the

physiology and survival of mycobacteria. The primary effect is the depletion of the intracellular

ATP pool, which disrupts numerous essential cellular processes.
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Caption: Signaling pathway illustrating the mechanism of action of TBAJ-5307.
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The depletion of ATP directly impacts energy-dependent processes such as:

Macromolecule Biosynthesis: The synthesis of DNA, RNA, proteins, and lipids is highly

energy-dependent. A lack of ATP halts these processes, preventing bacterial growth and

replication.

Active Transport: Many nutrient uptake and efflux systems in bacteria rely on ATP-dependent

transporters. Reduced ATP levels impair the cell's ability to acquire essential nutrients and

expel toxic substances.

Maintenance of Ion Gradients and Membrane Potential: ATP is required to power ion pumps

that maintain the electrochemical gradients across the cell membrane, which are vital for

various cellular functions.

Ultimately, the widespread disruption of these essential cellular functions due to ATP depletion

leads to a bacteriostatic or bactericidal effect, depending on the concentration of the drug and

the specific mycobacterial species.

Conclusion
(rac)-TBAJ-5307 is a promising anti-NTM agent that exerts its potent antimicrobial activity by

targeting a well-defined and essential molecular target: the F1FO-ATP synthase. The detailed

understanding of its mechanism of action, supported by robust quantitative data and a suite of

in vitro and in vivo experimental models, provides a solid foundation for its further development

as a potential therapeutic for NTM infections. The experimental protocols and pathway

diagrams presented in this guide offer a comprehensive resource for researchers working to

advance the field of antimicrobial drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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